molecular formula C9H20N2O B1275172 [1-(3-Aminopropyl)piperidin-2-yl]methanol CAS No. 915919-64-1

[1-(3-Aminopropyl)piperidin-2-yl]methanol

Cat. No. B1275172
CAS RN: 915919-64-1
M. Wt: 172.27 g/mol
InChI Key: XVLFXZIUUXPZHR-UHFFFAOYSA-N
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Description

“[1-(3-Aminopropyl)piperidin-2-yl]methanol” is a chemical compound with the CAS Number: 915919-64-1. It has a molecular weight of 172.27 and its IUPAC name is [1-(3-aminopropyl)-2-piperidinyl]methanol .


Molecular Structure Analysis

The molecular structure of “[1-(3-Aminopropyl)piperidin-2-yl]methanol” is represented by the Inchi Code: 1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2 . This indicates that the compound consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“[1-(3-Aminopropyl)piperidin-2-yl]methanol” is a liquid at room temperature . Its molecular weight is 172.27 .

Scientific Research Applications

Synthesis of Piperidine Derivatives

[1-(3-Aminopropyl)piperidin-2-yl]methanol: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in drug design . The compound’s structure allows for the introduction of various substituents, enabling the creation of a diverse range of piperidine-based molecules with potential pharmacological activities.

Pharmacological Applications

Piperidine derivatives, including those derived from [1-(3-Aminopropyl)piperidin-2-yl]methanol, are present in over twenty classes of pharmaceuticals . They are used in the development of drugs with a wide range of therapeutic effects, such as analgesic, antipsychotic, and antihypertensive properties.

Anticancer Research

The piperidine nucleus is a common feature in many anticancer agents. Derivatives of [1-(3-Aminopropyl)piperidin-2-yl]methanol can be designed to target specific pathways or receptors in cancer cells, offering a pathway for the development of new oncological treatments .

Antimicrobial and Antifungal Agents

Compounds with a piperidine ring, synthesized using [1-(3-Aminopropyl)piperidin-2-yl]methanol, show promise as antimicrobial and antifungal agents. Their ability to disrupt microbial cell processes makes them candidates for new antibiotic drugs .

Neurodegenerative Disease Treatment

Research into treatments for diseases like Alzheimer’s has highlighted the potential of piperidine derivatives as inhibitors of enzymes linked to neurodegeneration. [1-(3-Aminopropyl)piperidin-2-yl]methanol could serve as a starting point for developing such inhibitors .

Antiviral Agents

Recent studies have shown that piperidine derivatives can be effective against viruses, including SARS-CoV-2. Derivatives of [1-(3-Aminopropyl)piperidin-2-yl]methanol could be synthesized to explore their potential as antiviral agents .

Analgesic and Anti-inflammatory Drugs

The piperidine moiety is a key component in many analgesic and anti-inflammatory drugs. By modifying [1-(3-Aminopropyl)piperidin-2-yl]methanol, researchers can develop new compounds to manage pain and inflammation .

Chemical Biology and Probe Development

In chemical biology, [1-(3-Aminopropyl)piperidin-2-yl]methanol can be used to create probes that bind to specific biological targets. These probes can help in understanding biological processes and in the identification of new drug targets .

Safety And Hazards

The safety data sheet (SDS) for “[1-(3-Aminopropyl)piperidin-2-yl]methanol” can be found at the provided link . Please refer to this document for detailed safety and hazard information.

properties

IUPAC Name

[1-(3-aminopropyl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLFXZIUUXPZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405713
Record name [1-(3-aminopropyl)piperidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Aminopropyl)piperidin-2-yl]methanol

CAS RN

915919-64-1
Record name [1-(3-aminopropyl)piperidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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